molecular formula C17H22N2O2 B7156064 N-methyl-3-oxo-N-(1-phenylpiperidin-3-yl)cyclobutane-1-carboxamide

N-methyl-3-oxo-N-(1-phenylpiperidin-3-yl)cyclobutane-1-carboxamide

Cat. No.: B7156064
M. Wt: 286.37 g/mol
InChI Key: KCLWHPFXXOHGBT-UHFFFAOYSA-N
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Description

N-methyl-3-oxo-N-(1-phenylpiperidin-3-yl)cyclobutane-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-methyl-3-oxo-N-(1-phenylpiperidin-3-yl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-18(17(21)13-10-16(20)11-13)15-8-5-9-19(12-15)14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLWHPFXXOHGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C2=CC=CC=C2)C(=O)C3CC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-oxo-N-(1-phenylpiperidin-3-yl)cyclobutane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted amine and a carbonyl compound.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the piperidine ring in the presence of a Lewis acid catalyst.

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction involving an alkene and a suitable dienophile.

    Final Coupling and Functionalization: The final step involves coupling the piperidine and cyclobutane rings, followed by functionalization to introduce the N-methyl and oxo groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-oxo-N-(1-phenylpiperidin-3-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-methyl-3-oxo-N-(1-phenylpiperidin-3-yl)cyclobutane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic activities.

    Biological Research: It is used as a tool compound to study receptor binding and signal transduction pathways.

    Chemical Biology: The compound is used to probe the structure-activity relationships of piperidine derivatives.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-3-oxo-N-(1-phenylpiperidin-3-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-oxo-N-(1-phenylpiperidin-3-yl)cyclobutane-1-carboxamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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